3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 3-methylbenzaldehyde under specific conditions. One common method involves the use of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-bromobenzaldehyde.
Scientific Research Applications
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The molecular pathways involved often include the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
4-(3-Phenyl-1H-pyrazol-1-yl)benzaldehyde: Structurally similar but with different substituents on the benzaldehyde ring.
Uniqueness
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)3-4-12(9)14-6-5-10(2)13-14/h3-8H,1-2H3 |
InChI Key |
ZODBOMNRKVQLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)C |
Origin of Product |
United States |
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